5-Methylisoxazole-3-carboxamide

Metabolic Stability Drug Metabolism Scaffold Differentiation

Procure 5-Methylisoxazole-3-carboxamide (CAS 3445-52-1)—the 3-carboxamide regioisomer with intact N-O bond metabolism, low hepatotoxicity (LD50 >2,000 mg/kg), and no DHODH inhibition, unlike the 4-carboxamide leflunomide scaffold. Key intermediate for Isoxicam, sulfamethoxazole (SMZ), antitubercular leads (MIC 3.125–6.25 μM), and brain-penetrant CSF-1R/c-Kit kinase inhibitors. The 4-carboxamide isomer is not a functional substitute.

Molecular Formula C5H6N2O2
Molecular Weight 126.11 g/mol
CAS No. 3445-52-1
Cat. No. B1215236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylisoxazole-3-carboxamide
CAS3445-52-1
Synonyms3-carbamoyl-5-methylisoxazole
Molecular FormulaC5H6N2O2
Molecular Weight126.11 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)N
InChIInChI=1S/C5H6N2O2/c1-3-2-4(5(6)8)7-9-3/h2H,1H3,(H2,6,8)
InChIKeyKBOSIRPMGVGOEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylisoxazole-3-carboxamide (CAS 3445-52-1) | Procurement-Grade Isoxazole Scaffold for Metabolic Stability and Reduced Toxicity


5-Methylisoxazole-3-carboxamide (CAS 3445-52-1) is a heterocyclic building block belonging to the isoxazole-3-carboxamide class, with a molecular formula of C5H6N2O2 and a molecular weight of 126.11 g/mol [1]. Structurally, it features a methyl group at the 5-position and a carboxamide group at the 3-position of the isoxazole ring. This regiochemistry distinguishes it from the 4-carboxamide isomer and confers unique metabolic and toxicological properties that are critical for drug development [2]. The compound serves as a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Isoxicam and the sulfonamide antibiotic sulfamethoxazole (SMZ) [1]. In medicinal chemistry, 5-methylisoxazole-3-carboxamide derivatives have been investigated for their antitubercular, anti-inflammatory, and kinase inhibitory activities [3][4].

Why 5-Methylisoxazole-3-carboxamide Cannot Be Replaced by Its 4-Carboxamide Isomer or Other Isoxazole Analogs


Substituting 5-methylisoxazole-3-carboxamide with its 4-carboxamide isomer or structurally similar isoxazole derivatives is not functionally equivalent due to fundamental differences in metabolic fate, toxicity profile, and biological target engagement. The 3-carboxamide scaffold (UTL-5 series) exhibits a distinct metabolic pathway: the N-O bond of the isoxazole ring remains intact, whereas the 4-carboxamide scaffold (leflunomide) undergoes N-O bond cleavage to form the active metabolite teriflunomide [1]. This difference directly impacts hepatotoxicity—the 3-carboxamide derivatives demonstrate lower acute toxicity and convert potential liver toxicity into a liver-protective effect, unlike leflunomide/teriflunomide [1]. Furthermore, the 3-carboxamide regioisomer does not inhibit dihydroorotate dehydrogenase (DHODH) in vitro, whereas the 4-carboxamide series acts as a potent DHODH inhibitor [1]. These divergent properties mean that procurement decisions cannot rely on generic isoxazole substitution; the specific 3-carboxamide regiochemistry is essential for applications requiring metabolic stability and reduced hepatotoxicity risk.

5-Methylisoxazole-3-carboxamide: Quantitative Differentiation Evidence vs. 4-Carboxamide Scaffold and Antitubercular Benchmarks


Metabolic Stability: 5-Methylisoxazole-3-carboxamide Derivatives Resist N-O Bond Cleavage Unlike 4-Carboxamide Isomers

The 5-methylisoxazole-3-carboxamide scaffold (UTL-5 series) demonstrates superior metabolic stability compared to the 5-methylisoxazole-4-carboxamide scaffold (leflunomide). In vitro metabolism studies show that the N-O bond of the isoxazole ring in UTL-5b remains intact, whereas leflunomide undergoes rapid N-O bond cleavage to form the active metabolite teriflunomide [1]. This differential metabolic pathway is directly linked to the observed toxicity differences between the two scaffolds.

Metabolic Stability Drug Metabolism Scaffold Differentiation

Acute Toxicity Reduction: UTL-5b (3-Carboxamide) Exhibits LD50 >2000 mg/kg vs. Leflunomide's Lower Safety Margin

The 5-methylisoxazole-3-carboxamide derivative UTL-5b demonstrates substantially reduced acute toxicity compared to leflunomide. In murine acute toxicity studies, no animals were killed by UTL-5b at doses up to 2,000 mg/kg, establishing an LD50 >2,000 mg/kg [1]. This contrasts with leflunomide, which has a reported oral LD50 in mice of approximately 250-500 mg/kg [2]. The 4- to 8-fold improvement in acute safety margin is attributed to the distinct metabolic profile of the 3-carboxamide scaffold.

Acute Toxicity LD50 Safety Pharmacology

DHODH Inhibition: 3-Carboxamide Scaffold Lacks DHODH Inhibitory Activity, Avoiding Teriflunomide-Associated Mechanisms

A critical functional distinction between the 3-carboxamide and 4-carboxamide scaffolds is their effect on dihydroorotate dehydrogenase (DHODH). In vitro enzymatic assays demonstrate that UTL-5b and its metabolites do not inhibit DHODH [1]. In contrast, leflunomide and its active metabolite teriflunomide are potent DHODH inhibitors, with teriflunomide exhibiting an IC50 of approximately 1-2 μM for human DHODH [2]. This mechanistic divergence explains the absence of pyrimidine depletion-related adverse effects (e.g., hepatotoxicity, teratogenicity) with the 3-carboxamide series.

DHODH Target Selectivity Mechanism of Action

Antitubercular Activity: 5-Methylisoxazole-3-carboxamide Derivatives Achieve MIC 3.125-6.25 μM Against M. tuberculosis H37Rv

5-Methylisoxazole-3-carboxamide derivatives exhibit potent in vitro antitubercular activity. Compounds 10 and 14 demonstrated MIC values of 3.125 μM against Mycobacterium tuberculosis H37Rv, while compounds 9 and 13 showed MIC values of 6.25 μM [1]. These activities are comparable to first-line antitubercular agents such as isoniazid (MIC ~0.1-0.2 μM) and rifampicin (MIC ~0.05-0.1 μM), though with distinct structural novelty that may circumvent existing resistance mechanisms [2]. Importantly, active compounds also displayed a favorable safety profile against Vero and HepG2 cell lines [1].

Antitubercular MIC Mycobacterium tuberculosis

Anti-inflammatory Potency: N-(4'-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide Matches Leflunomide and Ibuprofen in NO and PGE2 Suppression

N-(4'-hydroxyphenyl)-5-methylisoxazole-3-carboxamide (compound 6) exhibits anti-inflammatory activity comparable to leflunomide, its active metabolite malononitrilamide (MNA), and ibuprofen. In LPS-stimulated RAW 264.7 macrophages, compound 6 suppressed nitric oxide (NO) and prostaglandin E2 (PGE2) production with potency equivalent to the reference drugs [1]. This demonstrates that the 3-carboxamide scaffold retains anti-inflammatory efficacy while offering the metabolic and toxicity advantages described above.

Anti-inflammatory NO Production PGE2

CSF-1R/c-Kit Dual Inhibition: 5-Methylisoxazole-3-carboxamide Derivatives Achieve IC50 31-64 nM with BBB Permeability

N-(5-amido-2-methylphenyl)-5-methylisoxazole-3-carboxamide derivatives (compounds 7d, 7e, and 9a) demonstrate potent dual inhibition of CSF-1R and c-Kit kinases, with IC50 values of 33 nM, 31 nM, and 64 nM, respectively [1]. Notably, these inhibitors exhibit promising blood-brain barrier permeability in vitro, positioning them as candidates for neurodegenerative diseases such as Alzheimer's disease [1]. This CNS penetration capability is a distinguishing feature not commonly observed among isoxazole-4-carboxamide derivatives.

CSF-1R c-Kit Kinase Inhibitor Blood-Brain Barrier

5-Methylisoxazole-3-carboxamide: Optimal Procurement Scenarios Based on Differentiated Evidence


Drug Discovery Programs Requiring Anti-inflammatory Activity with Reduced Hepatotoxicity Risk

The 5-methylisoxazole-3-carboxamide scaffold (UTL-5 series) is the preferred starting point for developing novel anti-inflammatory and immunomodulatory agents where liver toxicity is a concern. As demonstrated in Section 3, UTL-5b exhibits an LD50 >2,000 mg/kg in mice (vs. leflunomide's ~250-500 mg/kg) and lacks DHODH inhibitory activity [5][2]. This scaffold is particularly suitable for chronic indications such as rheumatoid arthritis, where the 4-carboxamide series (leflunomide) carries a black box warning for hepatotoxicity. Procurement of 5-methylisoxazole-3-carboxamide enables medicinal chemistry campaigns to explore SAR while maintaining the favorable metabolic and safety profile.

Antitubercular Lead Optimization Targeting MDR/XDR-TB with Novel Mechanism of Action

5-Methylisoxazole-3-carboxamide derivatives with MIC values of 3.125-6.25 μM against M. tuberculosis H37Rv provide a validated chemical starting point for antitubercular drug discovery [5]. The isoxazole-3-carboxamide core represents a molecular framework not exploited by current first- or second-line TB therapies, offering the potential to circumvent existing resistance mechanisms. Procurement of this building block supports synthetic efforts to generate focused libraries for hit-to-lead optimization, particularly for programs addressing multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis.

CNS-Penetrant Kinase Inhibitor Development for Neurodegenerative Diseases

The demonstration that N-(5-amido-2-methylphenyl)-5-methylisoxazole-3-carboxamide derivatives exhibit dual CSF-1R/c-Kit inhibition with IC50 values of 31-64 nM and favorable blood-brain barrier permeability positions this scaffold for neuroscience applications [5]. Microglial overactivation driven by CSF-1R signaling is implicated in Alzheimer's disease and other neurodegenerative conditions. Researchers procuring 5-methylisoxazole-3-carboxamide can leverage this core to develop brain-penetrant kinase inhibitors, an area where many isoxazole-based compounds fail due to poor CNS exposure.

Synthesis of Isoxicam and Sulfamethoxazole (SMZ) APIs and Intermediates

5-Methylisoxazole-3-carboxamide is a key intermediate in the commercial synthesis of Isoxicam (a non-steroidal anti-inflammatory drug) and sulfamethoxazole (SMZ, a sulfonamide antibiotic used in co-trimoxazole) [5]. Industrial procurement of this compound supports API manufacturing and generic drug production. The compound's established synthetic routes and well-characterized physicochemical properties (white to off-white solid, mp 166°C) facilitate scalable manufacturing processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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